3-(Isonicotinamido)propyl benzoate hydrochloride
Description
Properties
IUPAC Name |
3-(pyridine-4-carbonylamino)propyl benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.ClH/c19-15(13-7-10-17-11-8-13)18-9-4-12-21-16(20)14-5-2-1-3-6-14;/h1-3,5-8,10-11H,4,9,12H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSBKJKZLUUKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isonicotinamido)propyl benzoate hydrochloride can be achieved through a multi-step process. One common method involves the reaction of isonicotinic acid with propylamine to form 3-(isonicotinamido)propylamine. This intermediate is then reacted with benzoic acid or its derivatives under appropriate conditions to yield the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 3-(isonicotinamido)propyl benzoate hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Isonicotinamido)propyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Isonicotinamido)propyl benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(isonicotinamido)propyl benzoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isonicotinamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure combines a benzoate ester (lipophilic component) with a substituted propylamine chain (hydrophilic component). Below is a comparison with structurally similar compounds from the evidence:
Biomedical Potential
- Enzyme Targeting: The isonicotinamide group may inhibit enzymes like acetolactate synthase (ALS), as seen in thiazolidinone derivatives (e.g., CAS 30–36) with >99% purity and selectivity .
- Drug Delivery : Benzoate esters are often used as prodrugs due to hydrolytic stability. For instance, carbodiimide hydrochlorides (e.g., EDC) are crosslinkers in tissue engineering, suggesting similar utility for sustained release .
Industrial Use
- Agrochemicals : Piperidine- and benzoate-containing compounds (e.g., CAS 78219-43-9) are employed in pesticides, leveraging lipophilicity for enhanced bioavailability .
Research Findings and Limitations
Advantages of 3-(Isonicotinamido)propyl Benzoate Hydrochloride
- Tunable Properties: Substituents on the propylamine chain (e.g., piperidine vs. dimethylamino) allow modulation of solubility and target affinity .
Biological Activity
3-(Isonicotinamido)propyl benzoate hydrochloride is a synthetic compound belonging to the class of benzoate derivatives. It features an isonicotinamide moiety, which is recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.
Chemical Structure and Synthesis
The molecular formula of 3-(Isonicotinamido)propyl benzoate hydrochloride can be represented as C_{15}H_{17}ClN_{2}O_{3}. The synthesis typically involves the formation of an amide bond between isonicotinic acid derivatives and benzoic acid derivatives. This process can be summarized as follows:
- Reactants : Isonicotinic acid, benzoic acid, and a coupling agent (e.g., EDC or DCC).
- Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature.
- Purification : The resulting product is purified through crystallization or chromatography.
Research indicates that compounds with similar structures to 3-(Isonicotinamido)propyl benzoate hydrochloride exhibit various biological activities including antimicrobial and anticancer effects. The proposed mechanisms include:
- Inhibition of Cellular Metabolism : The compound may interfere with metabolic pathways critical for cell survival and proliferation.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially leading to apoptosis in cancer cells.
Biological Activities
The biological activities of 3-(Isonicotinamido)propyl benzoate hydrochloride can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that derivatives containing the isonicotinamide structure possess significant antimicrobial properties. For example, compounds with similar moieties have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis and function.
Anticancer Activity
Research has indicated that this compound may also exhibit anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .
Case Studies
Several case studies highlight the efficacy of 3-(Isonicotinamido)propyl benzoate hydrochloride in various applications:
- Study on Anticancer Properties : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.
Research Findings
A summary of key research findings related to the biological activity of 3-(Isonicotinamido)propyl benzoate hydrochloride is presented in Table 1.
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant inhibition of bacterial growth at low concentrations |
| Study 2 | Anticancer | Induced apoptosis in multiple cancer cell lines with IC50 values in low micromolar range |
| Study 3 | Mechanism Exploration | Identified pathways involved in apoptosis and cellular metabolism disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
